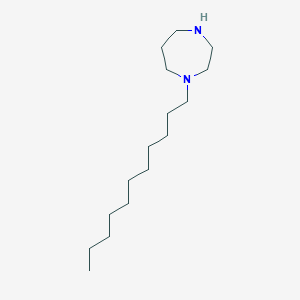
1-Undecyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-Undecyl-1,4-diazepane can be achieved through a multi-step process involving the reaction of various starting materials. The first step involves the deprotonation of 1-Undecanol using sodium hydride to form the corresponding alkoxide. The alkoxide is then reacted with bromine to form 1-Bromoundecane. 1,4-Diazepane is then reacted with 1-Bromoundecane in the presence of a base such as sodium hydride to form this compound.Molecular Structure Analysis
The this compound molecule consists of 34 Hydrogen atom(s), 16 Carbon atom(s), and 2 Nitrogen atom(s) - a total of 52 atom(s). The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
This compound is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a solvent for laboratory experiments, as a stabilizer for enzymes and as a reagent for various chemical reactions.Physical And Chemical Properties Analysis
This compound is a colorless, odorless, and highly soluble compound with a melting point of -20°C. The molecular weight of this compound is 254.45456 g/mol .作用機序
1-Undecyl-1,4-diazepane is believed to act as a stabilizing agent for enzymes and other proteins. It is thought to interact with the active sites of enzymes and other proteins, thereby increasing their stability and activity. In addition, this compound has been shown to be effective in preventing the denaturation of proteins, which can occur when exposed to extreme temperatures or pH levels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In laboratory experiments, this compound has been shown to increase the activity of enzymes, stabilize proteins, and prevent the denaturation of proteins. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The main advantage of 1-Undecyl-1,4-diazepane is its solubility in water, which makes it a suitable solvent for laboratory experiments. In addition, this compound is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments. However, this compound can be toxic if ingested, and it is flammable, so it must be handled with care.
将来の方向性
There are several potential future directions for research into the use of 1-Undecyl-1,4-diazepane. These include further studies into its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals, and its use as a solvent for laboratory experiments. In addition, further research into the mechanism of action of this compound could help to elucidate its effects on enzymes and other proteins. Finally, further studies into the advantages and limitations of this compound could help to identify new uses for this compound in scientific research.
合成法
1-Undecyl-1,4-diazepane is usually synthesized via a two-step process. In the first step, the reaction of 1,4-dichloro-2-methylbutane with sodium hydroxide in an aqueous solution yields 1-chloro-1,4-diazepane. In the second step, the 1-chloro-1,4-diazepane is reacted with sodium amide to produce this compound.
科学的研究の応用
1-Undecyl-1,4-diazepane is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a solvent for laboratory experiments, as a stabilizer for enzymes and as a reagent for various chemical reactions. This compound has also been used in the synthesis of various pharmaceuticals, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs.
特性
IUPAC Name |
1-undecyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-14-18-15-11-12-17-13-16-18/h17H,2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGDZCYLSHPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

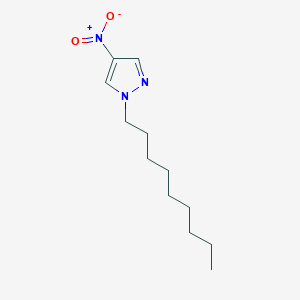

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
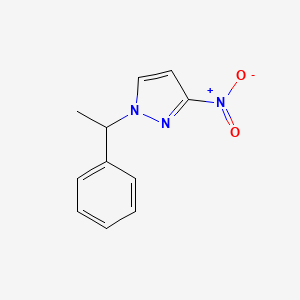
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
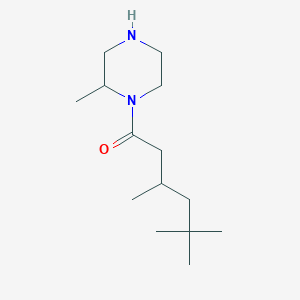
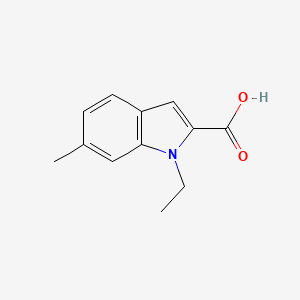

amine](/img/structure/B6362497.png)
![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)
![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)
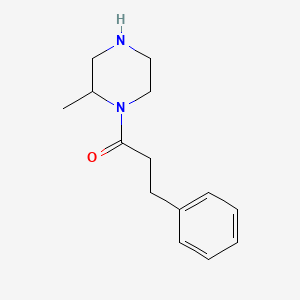
![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)